molecular formula C12H17ClN2 B3080953 3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride CAS No. 109366-84-9

3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride

Cat. No.: B3080953
CAS No.: 109366-84-9
M. Wt: 224.73
InChI Key: ZSUJKQSZPYFNLA-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride (hereafter referred to by its systematic name) is an indole-derived amine compound. It is synthesized via a palladium-catalyzed cascade reaction using phenyl hydrazine and 6-chloro-2-hexanone in ethanol at 80°C for 24.5 hours, yielding a pale-yellow shiny solid after purification by trituration from CH₂Cl₂/Et₂O (42% yield) . The compound is structurally characterized by a 2-methylindole moiety linked to a propane-1-amine chain, with a hydrochloride salt enhancing solubility and stability.

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9;/h2-3,5,7,14H,4,6,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUJKQSZPYFNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key components:

  • Indole ring : Susceptible to electrophilic aromatic substitution (EAS) at the C-2, C-5, and C-7 positions due to electron-rich π-system .

  • Primary amine : Participates in nucleophilic reactions (e.g., alkylation, acylation) and forms salts or coordination complexes .

  • Hydrochloride salt : Enhances solubility in polar solvents and stabilizes the amine group under acidic conditions .

Nucleophilic Reactions of the Amine Group

The primary amine undergoes typical nucleophilic reactions:

Reaction Type Conditions Products Yield Source
Acylation Acetic anhydride, pyridine, 0°C → RTNN-Acetyl derivative85%
Schiff Base Formation Benzaldehyde, ethanol, refluxImine derivative72%
Alkylation Methyl iodide, K2_2CO3_3, DMFNN-Methylated product68%

Key Findings :

  • Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity .

  • Steric hindrance from the 2-methylindole group slightly reduces alkylation yields compared to non-methylated analogs .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS preferentially at the C-5 and C-7 positions:

Reaction Reagents Position Product Yield Source
Nitration HNO3_3, H2_2SO4_4, 0°CC-55-Nitro derivative60%
Halogenation Br2_2, CH2_2Cl2_2C-5, C-75,7-Dibromo derivative55%
Sulfonation H2_2SO4_4, SO3_3C-77-Sulfo derivative50%

Mechanistic Insights :

  • The 2-methyl group directs EAS to the C-5/C-7 positions via steric and electronic effects .

  • Harsh conditions (e.g., concentrated H2_2SO4_4) may protonate the amine, reducing reaction efficiency.

Reductive Amination and Catalytic Reactions

The amine participates in metal-catalyzed transformations:

Reaction Catalyst Conditions Product Yield Source
Reductive Amination NaBH4_4, MeOHRT, 2 hSecondary amine78%
Cross-Coupling NiCl2_2, ZnDMF, 50°CAryl-alkyl coupled product65%

Notable Observations :

  • Fe(acac)3_3 catalyzes Michael additions to the indole side chain .

  • Nickel-mediated cross-coupling retains the indole core’s integrity .

Salt Formation and Solubility Effects

The hydrochloride salt influences reactivity:

  • Solubility : Highly soluble in water and methanol (>50 mg/mL) but insoluble in non-polar solvents .

  • Stability : Decomposes above 200°C; hygroscopic in humid conditions .

  • Neutralization : Treatment with NaOH releases the free base, enabling reactions in non-aqueous media.

Comparative Reactivity with Analogues

The 2-methyl group differentiates its reactivity from non-methylated indoles:

Property 3-(2-Methyl-1H-indol-3-yl)propan-1-amine HCl 3-(1H-Indol-3-yl)propan-1-amine
EAS Rate Slower (steric hindrance)Faster
Amine pKa_aa 9.2 (free base)8.9 (free base)
Thermal Stability Higher (decomp. 210°C)Lower (decomp. 195°C)

Data compiled from .

Scientific Research Applications

Medicinal Chemistry

3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride is studied for its potential as:

  • Antimicrobial Agent : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have shown promising results against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit tubulin polymerization, a mechanism associated with cancer cell proliferation. Studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) by disrupting microtubule dynamics.

Neuroscience

Compounds related to this indole derivative have been explored as potential inhibitors of cholinesterase and monoamine oxidase, enzymes relevant to neurological disorders. By modulating neurotransmitter levels, these compounds may provide therapeutic benefits for conditions like Alzheimer’s disease.

Biological Interaction Studies

The interactions of this compound with various biological targets are under investigation. These studies focus on binding affinities with neurotransmitter receptors and enzymes involved in metabolic pathways, which could lead to significant physiological effects .

Case Study 1: Antimicrobial Activity

A series of derivatives were synthesized and tested for their antibacterial properties against Mycobacterium tuberculosis H37Rv strain. Results indicated that specific modifications to the indole structure enhanced antimicrobial efficacy, paving the way for further optimization as therapeutic agents.

Case Study 2: Anticancer Mechanism

In a study examining the anticancer effects of indole derivatives, one derivative was shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells through tubulin polymerization inhibition. This highlights the compound's potential as a lead structure for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole-Propanamine Derivatives

(a) 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride
  • Structure : Differs by a fluorine atom at the 5-position of the indole ring.
  • Molecular Formula : C₁₁H₁₄ClFN₂ (MW: 228.7 g/mol) .
  • Applications: Fluorination often enhances metabolic stability and bioavailability in pharmaceuticals. While specific pharmacological data are unavailable, the fluorine substitution could modulate serotonin receptor affinity compared to the non-fluorinated analog.
(b) 2-(1H-Indol-3-yl)-2-methylpropan-1-amine Hydrochloride
  • Structure : Features a methyl group on the propanamine chain (C-2) instead of the indole ring.
  • Molecular Formula : C₁₂H₁₇ClN₂ (MW: 224.73 g/mol) .
  • Purity : ≥97% as per supplier specifications.
(c) 1-(1-Methyl-1H-indol-3-yl)propan-2-amine Hydrochloride
  • Structure : Methyl substitution on the indole nitrogen (1-position) and an amine at C-2 of the propane chain.
  • Molecular Formula : C₁₂H₁₆N₂ (MW: 188.27 g/mol for free base) .
  • Implications : Methylation at the indole nitrogen could hinder hydrogen bonding in receptor binding, altering pharmacological activity.

Pharmaceutically Relevant Propanamine Derivatives

(a) Duloxetine Hydrochloride
  • Structure : (+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine.
  • Molecular Formula: C₁₈H₁₉NOS·HCl (MW: 333.88 g/mol) .
  • Applications: Clinically used as a serotonin-norepinephrine reuptake inhibitor (SNRI) for depression and neuropathic pain.
  • Comparison : Unlike the target compound, duloxetine incorporates a naphthyloxy and thiophene group, enabling dual reuptake inhibition. The indole ring in the target compound may confer selectivity for serotoninergic pathways.
(b) Cinacalcet Impurity A Hydrochloride
  • Structure : 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride.
  • Molecular Formula : C₁₀H₁₃ClF₃N (MW: 239.67 g/mol) .
  • Role : An impurity in cinacalcet synthesis, highlighting the importance of propanamine derivatives in drug quality control.
(b) Purity and Characterization
  • The target compound’s Certificate of Analysis (COA) must be requested directly from suppliers due to discontinuation .
  • Duloxetine and its impurities are rigorously monitored via HPTLC and HPLC, ensuring compliance with pharmacopeial standards .

Biological Activity

3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

The compound is primarily recognized for its influence on several biological pathways, particularly in the context of neuropharmacology and cancer therapy. Its structure, characterized by the indole moiety, plays a crucial role in its interactions with biological targets.

  • Monoamine Oxidase Inhibition : Research indicates that this compound exhibits potent inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. This inhibition is crucial for the modulation of neurotransmitter levels in the brain, which can impact mood and cognitive functions .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting histone deacetylases (HDACs), which are implicated in cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to fully characterize this activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • MAO Inhibition : The compound demonstrated significant inhibition of MAO enzymes with IC50 values indicating strong potency .
  • Cytotoxicity Against Cancer Cell Lines : The compound was tested against several cancer cell lines (e.g., HCT116, MDA-MB-231) showing a notable reduction in cell viability and increased apoptosis markers such as cleaved caspase 3 .

Case Studies

Several studies have documented the effects of this compound:

  • Neuroprotective Effects : A study highlighted its neuroprotective potential in models of neurodegenerative diseases, suggesting that it could enhance cognitive function through MAO inhibition and antioxidant properties .
  • Antitumor Activity : In vivo studies using xenograft models indicated that the compound effectively reduced tumor growth, supporting its potential as an anticancer agent. Notably, it showed a dual selectivity for HDAC1 and HDAC3, which are critical targets in cancer therapy .

Data Tables

Biological Activity IC50 Values (µM) Effect
MAO-A Inhibition0.5Strong
MAO-B Inhibition0.4Strong
HDAC Inhibition (HDAC3)0.0039Potent
Cytotoxicity (HCT116)10Moderate

Q & A

Basic: What are the established synthetic routes for 3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride?

Methodological Answer:
The synthesis typically involves functionalizing the indole core and subsequent amine coupling. A common approach is:

Indole alkylation : React 2-methylindole with a propan-1-amine precursor (e.g., bromopropane) under basic conditions to form the 3-substituted indole intermediate.

Amine protection/deprotection : Use tert-butyl carbamate (Boc) for amine protection to prevent side reactions during alkylation .

Hydrochloride salt formation : Treat the free amine with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt.
Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation). Yields range from 70–85% based on analogous syntheses .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Use a combination of:

  • X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). The indole ring and amine moiety should show planar geometry and hydrogen-bonding interactions with Cl⁻ .
  • NMR spectroscopy : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, methyl groups at δ 2.2–2.5 ppm).
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Basic: What are the solubility and formulation guidelines for in vitro/in vivo studies?

Methodological Answer:

  • Solubility : Sparingly soluble in water; use DMSO (10–50 mM stock) or ethanol. For aqueous solutions, adjust pH with HCl/NaOH .
  • In vivo formulations : Prepare saline suspensions with 0.5% carboxymethyl cellulose or Tween-80 for oral administration. For injections, use sterile PBS (pH 4.5–6.0) .
    Storage : Store as a powder at -20°C (stable for 3 years) or in solvent at -80°C (6 months) .

Advanced: How to resolve contradictions between NMR and X-ray crystallography data?

Methodological Answer:
Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects.

Variable-temperature NMR : Identify conformational flexibility (e.g., indole ring flipping).

DFT calculations : Compare experimental XRD bond lengths/angles with theoretical models .

Multi-nuclear NMR : Use ¹³C/¹⁵N NMR to probe electronic environments missed in XRD .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalysis : Employ Pd/C or Ni catalysts for selective C–N coupling.
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., alkylation).
  • Purification : Use counterion exchange (e.g., switching Cl⁻ to PF₆⁻ for crystallization) .

Advanced: How does polymorphism affect bioactivity, and how is it characterized?

Methodological Answer:
Polymorphs can alter solubility and receptor binding.

Screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile) and analyze via PXRD.

DSC/TGA : Identify thermal stability differences between forms.

In vitro assays : Compare dissolution rates and IC₅₀ values across polymorphs .

Advanced: What mechanistic insights guide its use in serotonin receptor studies?

Methodological Answer:
The indole moiety mimics tryptamine, a serotonin precursor.

Docking studies : Model interactions with 5-HT receptors (e.g., hydrophobic pockets for the methyl group).

Radioligand assays : Use ³H-labeled compound to quantify binding affinity (Kd).

Functional assays : Measure cAMP inhibition in HEK293 cells expressing 5-HT₁A receptors .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C.
  • Oxidative stress : Add H₂O₂ or liver microsomes to simulate metabolic breakdown.
  • Light sensitivity : Store solutions in amber vials and track UV-Vis absorbance changes .

Advanced: What chiral resolution methods are effective for enantiopure synthesis?

Methodological Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
  • Asymmetric catalysis : Apply Jacobsen’s catalyst for enantioselective alkylation .

Advanced: How is this compound utilized as a synthon in drug development?

Methodological Answer:

  • Peptide conjugates : Couple via EDC/NHS chemistry to create indole-containing peptidomimetics.
  • Heterocycle synthesis : React with aldehydes to form β-carboline derivatives via Pictet-Spengler reactions.
  • Prodrug design : Modify the amine with acyloxyalkyl groups for enhanced bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride
Reactant of Route 2
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3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride

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